N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide
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Overview
Description
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the methoxymethyl and propanamidobenzamide groups. The process generally starts with the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. The methoxymethyl group is then introduced via a methylation reaction, and the final step involves the coupling of the thiadiazole derivative with 3-propanamidobenzamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group and the propanamidobenzamide moiety enhances its solubility and biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C14H16N4O3S |
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Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-3-11(19)15-10-6-4-5-9(7-10)13(20)16-14-18-17-12(22-14)8-21-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20) |
InChI Key |
QCVWLFFTFFQMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
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